2-{[2,5-DIMETHYL-1-(NAPHTHALEN-1-YL)PYRROL-3-YL]METHYLIDENE}INDENE-1,3-DIONE
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Overview
Description
2-{[2,5-DIMETHYL-1-(NAPHTHALEN-1-YL)PYRROL-3-YL]METHYLIDENE}INDENE-1,3-DIONE is a complex organic compound that features a unique structure combining indene and pyrrole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2,5-DIMETHYL-1-(NAPHTHALEN-1-YL)PYRROL-3-YL]METHYLIDENE}INDENE-1,3-DIONE typically involves multi-step organic reactions. One common method includes the condensation of 2,5-dimethyl-1-(1-naphthyl)-1H-pyrrole-3-carbaldehyde with indene-1,3-dione under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-{[2,5-DIMETHYL-1-(NAPHTHALEN-1-YL)PYRROL-3-YL]METHYLIDENE}INDENE-1,3-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of double bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Halogens, nitro groups, acidic conditions
Major Products
The major products formed from these reactions include carboxylic acids, ketones, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
2-{[2,5-DIMETHYL-1-(NAPHTHALEN-1-YL)PYRROL-3-YL]METHYLIDENE}INDENE-1,3-DIONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-{[2,5-DIMETHYL-1-(NAPHTHALEN-1-YL)PYRROL-3-YL]METHYLIDENE}INDENE-1,3-DIONE involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and molecular targets can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
- 2-{[2,5-DIMETHYL-1-(NAPHTHALEN-1-YL)PYRROL-3-YL]METHYLIDENE}INDENE-1,3-DIONE
- This compound derivatives
- Other indene and pyrrole-based compounds
Uniqueness
The uniqueness of this compound lies in its combined indene and pyrrole structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C26H19NO2 |
---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
2-[(2,5-dimethyl-1-naphthalen-1-ylpyrrol-3-yl)methylidene]indene-1,3-dione |
InChI |
InChI=1S/C26H19NO2/c1-16-14-19(15-23-25(28)21-11-5-6-12-22(21)26(23)29)17(2)27(16)24-13-7-9-18-8-3-4-10-20(18)24/h3-15H,1-2H3 |
InChI Key |
FHLYXDFQQCFEEU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(N1C2=CC=CC3=CC=CC=C32)C)C=C4C(=O)C5=CC=CC=C5C4=O |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC3=CC=CC=C32)C)C=C4C(=O)C5=CC=CC=C5C4=O |
Origin of Product |
United States |
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